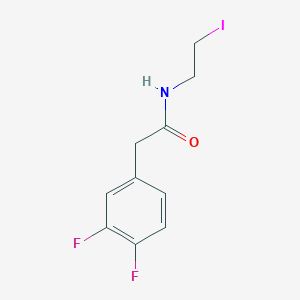

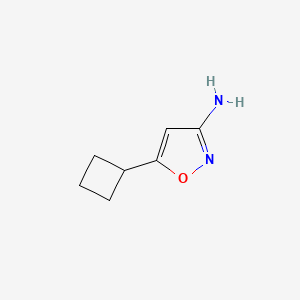

![molecular formula C15H23N3O3S B2779183 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097927-38-1](/img/structure/B2779183.png)

2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

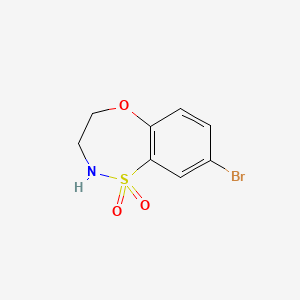

The compound “2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one” is a complex organic molecule. It contains a methanesulfonylpiperidin-4-yl group and a hexahydrocinnolin-3-one group .

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, related compounds such as [(1-methanesulfonylpiperidin-4-yl)methyl]urea and 2-(1-methanesulfonylpiperidin-4-yl)acetic acid are available. These compounds might be synthesized through various organic reactions involving methanesulfonyl chloride and piperidine derivatives .Aplicaciones Científicas De Investigación

Biogeochemical Cycling of Sulfur

Methanesulfonic acid, a related compound to the one , is a key intermediate in the biogeochemical cycling of sulfur. It forms in large quantities in the atmosphere from the oxidation of atmospheric dimethyl sulfide and is used by various aerobic bacteria as a sulfur source for growth. This process is important for understanding the sulfur cycle in environmental systems (Kelly & Murrell, 1999).

Catalytic Applications

Nicotinium methane sulfonate (NMS), derived from methanesulfonic acid, exhibits catalytic activity in synthesizing 2-amino-3-cyanopyridines. NMS is a bio-renewable, mild, efficient, and recyclable catalyst, demonstrating the potential of methanesulfonic acid derivatives in green chemistry applications (Tamaddon & Azadi, 2018).

Organic Synthesis

Methanesulfonic acid derivatives are used in organic synthesis, as demonstrated by the oxidation of methyl (methylthio)methyl sulfoxide to produce bis(methylsulfinyl)methane. This indicates the role of methanesulfonic acid derivatives in various chemical transformations and syntheses (Ogura, Suzuki, & Tsuchihashi, 1980).

Antibacterial Activity

Sulfonamide derivatives and their metal complexes, including those derived from methanesulfonic acid, have been studied for their antibacterial activities against various bacteria. This highlights the potential use of methanesulfonic acid derivatives in developing new antibacterial agents (Özdemir et al., 2009).

Potential in Pharmacology

Certain derivatives of methanesulfonic acid, like 5H-[1]benzopyrano[4,3-d]pyrimidines, have shown potential as antiplatelet and analgesic agents. This indicates a possible avenue for developing new pharmacological agents based on methanesulfonic acid derivatives (Bruno et al., 2004).

Propiedades

IUPAC Name |

2-[(1-methylsulfonylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-22(20,21)17-8-6-12(7-9-17)11-18-15(19)10-13-4-2-3-5-14(13)16-18/h10,12H,2-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVKULYPFQRRGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CN2C(=O)C=C3CCCCC3=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

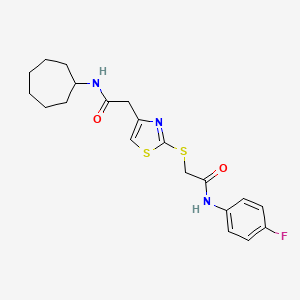

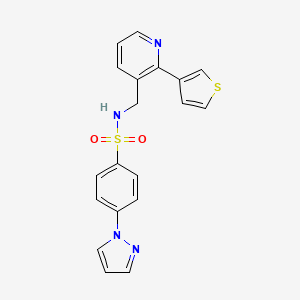

![Tert-butyl 8-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2779103.png)

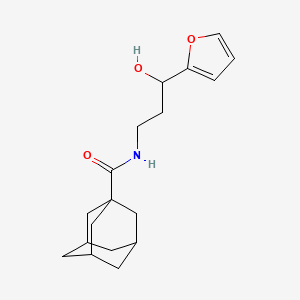

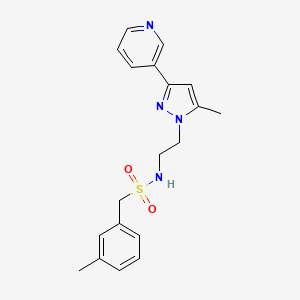

![3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779107.png)

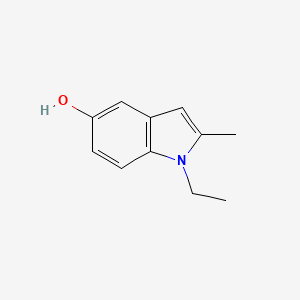

![1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2779115.png)

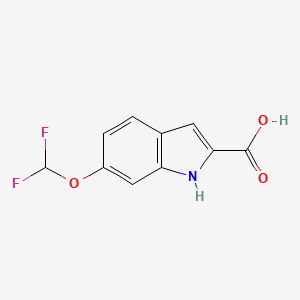

![5-Fluoro-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2779117.png)